N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a compound that features a quinoline moiety fused with a pyran ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves the reaction of 8-aminoquinoline with a suitable pyran derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, often requiring the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s quinoline moiety is known to interact with DNA and proteins, which can influence cellular processes such as gene expression and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as N-(quinolin-8-yl)benzenesulfonamides and quinoline N-oxides .
Uniqueness
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide is unique due to its fused pyran ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications in various fields .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.
Biological Activity
N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide (CAS Number: 1428858-71-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings, including case studies and data tables.
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
IUPAC Name: N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide
The compound features a quinoline moiety linked to a dihydropyran carboxamide structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from quinoline derivatives through various chemical reactions such as Mannich reactions and cyclization processes. These synthetic pathways are crucial for modifying the compound to enhance its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has been evaluated against various bacterial strains using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 16 | High |
Pseudomonas aeruginosa | 64 | Low |
The results indicate that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Escherichia coli.
Neuroprotective Effects
In addition to antimicrobial properties, there is growing interest in the neuroprotective effects of compounds containing the quinoline structure. Research indicates that derivatives like this compound may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases such as Alzheimer's.
Table 2: Inhibition of AChE and MAOs by this compound
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
Acetylcholinesterase | 0.28 | Competitive |
MAO-A | 0.91 | Mixed |
MAO-B | 2.81 | Competitive |
These findings suggest that the compound may be a promising candidate for further development in treating neurodegenerative conditions due to its ability to penetrate the blood-brain barrier and exhibit low toxicity in preliminary studies .
Case Study 1: Neuroprotective Potential
A study investigated the effects of this compound on neuroprotection in vitro using neuronal cell lines. The compound demonstrated significant protection against oxidative stress-induced cell death at concentrations below 12.5 µM without cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results confirmed its effectiveness against multiple bacterial strains and outlined its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-6-3-9-19-10-12)17-13-7-1-4-11-5-2-8-16-14(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,18) |
InChI Key |
UOMRBFSYCSPLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.